Arsenic pentoxide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/As2O5/c3-1(4)7-2(5)6 | |
|---|---|---|
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InChI Key |
COHDHYZHOPQOFD-UHFFFAOYSA-N | |
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Canonical SMILES |
O=[As](=O)O[As](=O)=O | |
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Molecular Formula |
As2O5 | |
| Record name | ARSENIC PENTOXIDE | |
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| Record name | ARSENIC PENTOXIDE | |
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| Record name | arsenic pentoxide | |
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| Record name | Arsenic(V) oxide | |
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DSSTOX Substance ID |
DTXSID1034343 | |
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Molecular Weight |
229.84 g/mol | |
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Physical Description |
Arsenic pentoxide appears as a white crystalline solid. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., White deliquescent solid; [Hawley] White odorless powder; Soluble in water (132 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC POWDER. | |
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| Record name | Arsenic pentoxide | |
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Boiling Point |
Boiling point (-H2O): 160 °C /Hemihydrate/ | |
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Flash Point |
Not flammable (EPA, 1998) | |
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Solubility |
In water, 65.8 g/100 g at 20 °C, Freely soluble in water or alcohol, Very soluble in ethanol, Solubility in water, g/100ml at 20 °C: 65.8 (good) | |
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Density |
4.32 (EPA, 1998) - Denser than water; will sink, 4.32 g/cu cm, 4.3 g/cm³ | |
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Color/Form |
White amorphous powder, White translucent crystals, White, crystalline solid, Amorphous lumps or powder, White, amorphous, deliquescent solid | |
CAS No. |
1303-28-2 | |
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Melting Point |
599 °F (EPA, 1998), 315 °C | |
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Synthesis and Reaction Pathways of Arsenic Pentoxide
Advanced Synthetic Methodologies for Crystalline and Amorphous Arsenic Pentoxide
The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of lower arsenic oxides or other arsenic-containing precursors. The resulting product can be crystalline or amorphous, depending on the chosen methodology. nih.gov
Crystalline this compound can be synthesized by heating arsenic trioxide (As₂O₃) under a pressurized oxygen atmosphere. wikipedia.orgnih.gov This method relies on the direct oxidation of arsenic from the +3 to the +5 state. The reaction is reversible, indicating that the stability of the resulting this compound is dependent on temperature and oxygen pressure. wikipedia.org
As₂O₅ ⇌ As₂O₃ + O₂ wikipedia.org
While direct combustion of arsenic in the air or oxygen primarily yields arsenic trioxide, the application of pressure shifts the equilibrium toward the formation of the pentoxide. wikipedia.orgwikipedia.org The kinetics of this gas-solid reaction are influenced by temperature, with an activation energy for the reaction between gaseous arsenic oxide and solid calcium oxide reported to be approximately 5.1 kcal/mol. acs.org
A common and effective route to this compound involves the use of potent oxidizing agents to convert arsenic trioxide or elemental arsenic. chemeurope.com Agents such as ozone (O₃), hydrogen peroxide (H₂O₂), and nitric acid (HNO₃) are capable of facilitating this transformation. wikipedia.orgwikipedia.org
The reaction with nitric acid, for example, oxidizes arsenic trioxide to arsenic acid (H₃AsO₄), which is the hydrated form of this compound. wikipedia.orgnih.gov Subsequent gentle dehydration of the crystalline arsenic acid at temperatures exceeding 200°C yields this compound. nih.gov This dehydration method is considered one of the most effective ways to prepare the pure compound. nih.gov
The general reaction scheme when using nitric acid can be represented as:
2 HNO₃ + As₂O₃ + 2 H₂O → 2 H₃AsO₄ + N₂O wikipedia.org
This is then followed by dehydration:
2 H₃AsO₄ ⇌ As₂O₅ + 3 H₂O
The oxidation of arsenite (As(III)) to arsenate (As(V)) in aqueous solutions can also be achieved catalytically. Studies have shown that catalysts such as platinum supported on silica (B1680970) (Pt/SiO₂) can promote the oxidation of As(III) using dissolved oxygen from the air. nih.gov
Table 1: Selected Synthetic Pathways for this compound
| Precursor | Method | Oxidizing Agent(s) | Key Conditions | Product Form |
|---|---|---|---|---|
| Arsenic Trioxide (As₂O₃) | Thermal Oxidation | Oxygen (O₂) | High Pressure | Crystalline |
| Arsenic Trioxide (As₂O₃) | Wet Oxidation | Nitric Acid (HNO₃) | Subsequent dehydration >200°C | Crystalline |
| Arsenic Trioxide (As₂O₃) | Wet Oxidation | Hydrogen Peroxide (H₂O₂) | Ambient conditions | Aqueous Arsenic Acid |
| Arsenic Trioxide (As₂O₃) | Wet Oxidation | Ozone (O₃) | - | Aqueous Arsenic Acid |
| Elemental Arsenic (As) | Wet Oxidation | Nitric Acid (HNO₃) | Subsequent dehydration | Crystalline |
The mechanism of this compound formation, particularly from arsenic trioxide, involves a complex series of redox reactions. When strong oxidizing agents like nitric acid are used, the process is not a simple oxygen transfer. The reaction produces various nitrogen oxides, indicating that the nitric acid is reduced as the arsenic is oxidized. wikipedia.orgsciencemadness.org Theoretical studies on the reactions between elemental arsenic and nitrogen oxides show that the energy barrier is lowest for nitrogen dioxide (NO₂), suggesting it may be a key intermediate in the oxidation process. ipindexing.comnih.gov
In aqueous systems, the oxidation of As(III) to As(V) is often the rate-limiting step. Kinetic studies of this process under pressure in the presence of iron and copper ions indicate that it is controlled by the chemical reaction rather than diffusion, with an apparent activation energy of approximately 84-86 kJ/mol. mdpi.com The presence of catalysts like copper (II) ions can positively influence the rate by facilitating the oxidation of intermediate species. mdpi.com
When hydrogen peroxide is the oxidant, the reaction mechanism can be enhanced by heterogeneous catalysts. For instance, the presence of titanium dioxide (TiO₂) can significantly increase the oxidation rate of As(III) over a wide pH range. The proposed mechanism involves the surface complexation of H₂O₂ on the catalyst, leading to the generation of surface hydroperoxyl radicals that subsequently react with As(III). figshare.com
Dissociation and Decomposition Pathways of this compound
This compound is thermally unstable and its decomposition is influenced by temperature and the surrounding chemical environment.
This compound undergoes thermal decomposition when heated, breaking down into arsenic trioxide and oxygen. chemeurope.com The generally cited decomposition temperature is approximately 315°C. chemeurope.com Upon heating to this temperature, the compound dissociates completely into gaseous arsenic trioxide and oxygen. nih.gov
As₂O₅(s) → As₂O₃(s) + O₂(g)
However, thermogravimetric analysis has shown that in the absence of reducing agents, this decomposition reaction may not occur at temperatures below 500°C. researchgate.net The presence of reducing agents, such as carbon, can facilitate the reduction of As(V) to As(III) at significantly lower temperatures (150-200°C). researchgate.net Kinetic studies of the thermal decomposition of related compounds, such as arsenic sulfide (B99878) (V), show an apparent activation energy of approximately 108 kJ/mol, providing insight into the energy requirements for such transformations. mdpi.com
Table 2: Decomposition Properties of this compound
| Property | Value / Description | Conditions |
|---|---|---|
| Decomposition Temperature | ~315°C | Standard heating |
| Decomposition Temperature | >500°C | In absence of reducing agents |
| Decomposition Products | Arsenic Trioxide (As₂O₃), Oxygen (O₂) | Thermal heating |
| Enthalpy of Reaction | Endothermic | Heat is absorbed |
This compound is highly sensitive to ambient conditions, particularly humidity. It is a hygroscopic and deliquescent compound, meaning it readily absorbs moisture from the air to form arsenic acid. nih.gov This property affects its stability and handling, as its hydration state can change with the relative humidity of the environment.
The volatilization of this compound is directly linked to its thermal decomposition. This compound itself is not highly volatile, but its decomposition product, arsenic trioxide, sublimes at temperatures as low as 135°C. nih.gov Therefore, conditions that promote decomposition will lead to an increase in the volatilization of arsenic from the material. The presence of reducing agents can significantly promote the volatilization of arsenic at temperatures above 300°C by lowering the decomposition temperature and facilitating the formation of the more volatile As₂O₃. researchgate.net Adsorption of the resulting arsenic trioxide onto surfaces like activated carbon can, in turn, contribute to its thermal stabilization, reducing its immediate release. kuleuven.beuhasselt.be
Reactions of this compound with Diverse Chemical Species
This compound (As₂O₅) is a chemically reactive compound, engaging in a variety of reactions with different chemical species. As an acidic oxide, its reactivity is most prominently demonstrated in its interactions with bases and basic oxides. Furthermore, the pentavalent state of arsenic in this compound allows it to participate in reduction reactions, leading to the formation of arsenic compounds with lower oxidation states. The interconversion between pentavalent arsenic and other oxidation states is a dynamic process influenced by various environmental factors.
Interaction with Basic Oxides Leading to Arsenate Formation
This compound reacts with basic oxides to form arsenates, which are salts containing the arsenate anion (AsO₄³⁻). This reactivity is analogous to the reaction of phosphorus pentoxide with basic oxides to form phosphates. The reaction generally involves the combination of the acidic this compound with a basic metallic oxide, leading to the formation of a metal arsenate salt.
Calcium arsenates are significant compounds formed from the reaction of this compound with calcium oxide (CaO) or its hydrated form, calcium hydroxide (B78521) (Ca(OH)₂). The primary product of this reaction is tricalcium diarsenate (Ca₃(AsO₄)₂), a colorless salt. wikipedia.org In the 1920s, calcium arsenate was commercially produced in large vats by reacting calcium oxide and arsenic oxide. wikipedia.org
The synthesis can also be achieved through aqueous precipitation reactions. For instance, calcium arsenate can be prepared from the reaction of disodium (B8443419) hydrogen arsenate with calcium chloride. wikipedia.org The typical composition of commercially available calcium arsenate is a mixture containing 80-85% Ca₃(AsO₄)₂, along with a basic arsenate, calcium hydroxide, and calcium carbonate. wikipedia.org
Several hydrated forms of calcium arsenate exist as minerals, including rauenthalite (Ca₃(AsO₄)₂·10H₂O) and phaunouxite (Ca₃(AsO₄)₂·11H₂O). wikipedia.org Other related minerals include weilite (Ca(HAsO₄)) and the hydrated analogues haidingerite and pharmacolite. wikipedia.orgresearchgate.net
The characterization of synthetic calcium arsenate compounds has been carried out using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. While the IR spectra of synthetic calcium arsenates often resemble those of their natural mineral counterparts, the XRD patterns can differ, suggesting the formation of polymorphs or compounds with variable water content. researchgate.net Solubility tests have indicated that precipitated calcium arsenate compounds can exhibit high solubility, which has implications for their environmental stability. researchgate.net
| Compound Name | Chemical Formula | Synthesis Method | Key Characteristics |
|---|---|---|---|
| Tricalcium diarsenate | Ca₃(AsO₄)₂ | Reaction of CaO with As₂O₅; Precipitation from Na₂HAsO₄ and CaCl₂ | Colorless salt, main component of commercial calcium arsenate. wikipedia.org |
| Rauenthalite | Ca₃(AsO₄)₂·10H₂O | Naturally occurring mineral | Hydrated form of calcium arsenate. wikipedia.org |
| Phaunouxite | Ca₃(AsO₄)₂·11H₂O | Naturally occurring mineral | Hydrated form of calcium arsenate. wikipedia.org |
| Weelite | Ca(HAsO₄) | Naturally occurring mineral | Monohydrogenated calcium arsenate. wikipedia.orgresearchgate.net |
The interaction between metal oxides and this compound is significantly influenced by temperature, leading to the formation of different arsenate phases. The phase diagram for the ternary system CaO-As₂O₅-H₂O at 23°± 1°C has been studied, revealing the formation of various calcium arsenate species such as Ca(H₂AsO₄)₂, CaHAsO₄·H₂O, and Ca₃(AsO₄)₂·xH₂O, depending on the component concentrations. researchgate.net
Thermal analysis of arsenic oxides indicates that this compound is thermally unstable and begins to decompose near its melting point of around 300-315°C, dissociating into arsenic trioxide and oxygen. nih.govchemeurope.com This decomposition behavior is a critical factor in high-temperature reactions with metal oxides.
In systems containing reducing agents like carbon, the transformation of As(V) to As(III) can be catalyzed at temperatures between 150-200°C. Once arsenic trioxide is formed, it can be released as As₄O₆ at temperatures as low as 200°C. The reduction of As(V) to As(III) is influenced by a combination of temperature, heating duration, and the amount of carbon present.
Studies on the thermal behavior of arsenic in the presence of iron oxides have shown that arsenic readily associates with Fe(III) oxide minerals, predominantly as As(V). High temperatures, such as those occurring during fires, can drive the thermal transformation of these As(V)-bearing minerals, potentially altering the mobility and speciation of arsenic.
Reduction Reactions of Pentavalent Arsenic in Various Environments
The pentavalent arsenic (As(V)) in this compound can be reduced to lower oxidation states, most commonly to trivalent arsenic (As(III)), elemental arsenic (As(0)), or arsine (AsH₃). This reduction can occur through various chemical and biological pathways in different environments.
In aqueous solutions, the reduction of As(V) can be achieved using various reducing agents. However, the reduction of arsenate can be challenging. For instance, attempts to reduce this compound to elemental arsenic using sodium hypophosphite in an acidic medium resulted in a very low yield. wikipedia.org The use of sodium dithionite (B78146) as a reducing agent in an acidified solution led to the formation of impure products containing sulfur and arsenic sulfide. wikipedia.org
Electrochemical methods have also been investigated for the reduction of arsenate. Studies have shown that As(V) can be reduced to As(III) on the surface of zerovalent iron. acs.orgnih.gov The reduction of bound As(V) occurs at higher potentials than that of aqueous arsenate. acs.org The pH and the ratio of As(III) to As(V) near the iron surface influence the thermodynamic favorability of As(V) reduction. nih.gov Electrochemical arsine generation has been achieved in flow systems, with graphite (B72142) being an effective cathode material for the reduction of both As(III) and As(V). acs.org
Photocatalytic reduction of As(V) has been demonstrated using TiO₂ under UV light in the presence of an electron donor like methanol. acs.org This process can lead to the formation of elemental arsenic and arsine. acs.org
| Reduction Method | Reactants/Conditions | Products | Key Findings |
|---|---|---|---|
| Chemical Reduction | As₂O₅, Sodium hypophosphite, HCl | Elemental Arsenic (low yield) | Inefficient reduction under these conditions. wikipedia.org |
| Electrochemical Reduction | As(V) solution, Zerovalent iron electrode | As(III) | Reduction is influenced by surface binding, pH, and As(III)/As(V) ratio. acs.orgnih.gov |
| Photocatalytic Reduction | As(V) solution, TiO₂, UV light, Methanol | Elemental Arsenic, Arsine | Requires an electron donor for the reduction to proceed. acs.org |
Heterogeneous and Homogeneous Interconversion Dynamics with Other Arsenic Oxidation States
The interconversion between different oxidation states of arsenic, particularly between As(V) and As(III), is a dynamic process that can occur in both homogeneous (solution-phase) and heterogeneous (solid-liquid interface) systems. The kinetics and mechanisms of these transformations are influenced by factors such as pH, redox potential, presence of catalysts, and microbial activity.
Homogeneous Interconversion:
In aqueous solutions, the oxidation of As(III) to As(V) can be achieved using strong oxidizing agents like ozone, hydrogen peroxide, and nitric acid. chemeurope.comwikipedia.orgwikipedia.org The kinetics of As(III) oxidation by peroxodisulphate ions in alkaline media have been studied, with the reaction rate being dependent on pH. rsc.org Electrochemical oxidation is another effective method for converting As(III) to As(V) in drinking water, with the kinetics being influenced by the initial As(III) concentration, pH, and conductivity. mdpi.com
The reduction of As(V) to As(III) in homogeneous solution can be more challenging. However, certain biological processes, such as the activity of arsenate-reducing bacteria, can facilitate this conversion. wikipedia.org These bacteria utilize arsenate as a respiratory electron acceptor. wikipedia.org In human erythrocytes and rat liver cytosol, a glutathione- and NAD-dependent reduction of arsenate to arsenite has been observed, which is linked to glycolysis. nih.gov
Heterogeneous Interconversion:
At the solid-liquid interface, the interconversion of arsenic oxidation states is often mediated by mineral surfaces. The oxidation of As(III) to As(V) can be catalyzed by manganese oxides. nih.gov The kinetics of As(III) oxidation by aquifer materials containing manganese have been investigated, with the rate increasing with higher manganese content. usgs.gov A model for this process includes reversible adsorption of As(III), irreversible rate-limited oxidation, and equilibrium adsorption of the resulting As(V). usgs.gov
The photoinduced oxidation of arsenite to arsenate in the presence of goethite (an iron oxyhydroxide) has been observed. acs.orgresearchgate.net In an oxic environment, ferrous iron formed during the photoinduced oxidation of As(III) is heterogeneously oxidized to ferric iron, which in turn leads to further oxidation of As(III). acs.org
The reduction of As(V) can also occur at mineral surfaces. As previously mentioned, zerovalent iron can reduce As(V) to As(III). acs.orgnih.gov Nanoscale zerovalent iron (nZVI) has been shown to be effective in reducing As(III) to elemental arsenic, involving adsorption, reduction at the particle surface, and diffusion into the iron core. princeton.edu
Structural Characterization and Spectroscopic Analysis of Arsenic Pentoxide
Advanced Crystallographic Studies of Arsenic Pentoxide Polymorphs
The crystal structure of this compound has been elucidated through advanced crystallographic studies, revealing a complex network of arsenic-oxygen polyhedra. These studies provide fundamental information about the spatial arrangement of atoms within the crystal lattice.
Unit Cell Parameters and Space Group Determination for Orthorhombic As₂O₅
This compound is known to crystallize in an orthorhombic system. Detailed X-ray diffraction studies have identified the space group for one of its polymorphs as P2₁2₁2₁. The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal structure, have been determined as follows:
| Parameter | Value (Å) |
| a | 4.64 |
| b | 8.54 |
| c | 8.67 |
These parameters, with all angles at 90°, are characteristic of the orthorhombic crystal system.
Elucidation of Coordination Geometries: Tetrahedral {AsO₄} and Octahedral {AsO₆} Centers
A notable feature of the this compound structure is the presence of two distinct coordination environments for the arsenic atoms. The crystal lattice is composed of both tetrahedral {AsO₄} and octahedral {AsO₆} centers. s-a-s.org This dual coordination distinguishes it from the analogous phosphorus pentoxide.
In the tetrahedral {AsO₄} units, one arsenic atom is bonded to four oxygen atoms. In the octahedral {AsO₆} centers, an arsenic atom is coordinated to six oxygen atoms. These polyhedra are linked by sharing corners, forming a three-dimensional framework. s-a-s.org
Analysis of Interatomic Distances and Angles within the Crystal Lattice
Precise measurements of the interatomic distances within the crystal lattice provide insight into the nature of the chemical bonds. The As-O bond lengths differ between the two coordination geometries:
In the tetrahedral {AsO₄} centers , the As-O bond distances typically range from 1.68 to 1.71 Å.
In the octahedral {AsO₆} centers , the As-O bond distances are slightly longer, ranging from 1.79 to 1.85 Å.
While specific O-As-O bond angles for the polyhedra in this compound are not extensively reported in readily available literature, the geometry of a regular tetrahedral molecule suggests bond angles of approximately 109.5°. youtube.comwikipedia.org For a perfect octahedral geometry, the bond angles between adjacent ligands are 90°, and the angle between ligands on opposite sides of the central atom is 180°. Deviations from these ideal angles are expected in the distorted polyhedra within the complex crystal structure of this compound.
Vibrational Spectroscopy for this compound Structural Elucidation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural details of this compound by examining the vibrational modes of its constituent atoms.
Infrared Spectroscopic Analysis of Functional Groups and Molecular Vibrations
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of the As-O bonds within the {AsO₄} and {AsO₆} units. The primary functional groups are the arsenate moieties. The stretching vibrations of the As-O bonds are particularly informative.
While a detailed assignment of all vibrational modes for solid this compound is complex, the IR spectrum is expected to be dominated by strong absorptions in the region associated with arsenate groups. For arsenate ions (AsO₄³⁻), the symmetric and antisymmetric stretching vibrations are key features. These vibrations are sensitive to the coordination environment and the presence of bridging and terminal oxygen atoms. The presence of both tetrahedral and octahedral arsenic coordination would lead to a complex spectrum with multiple overlapping bands corresponding to the various As-O stretching and bending modes.
Raman Spectroscopic Characterization and Band Assignments for Lattice Modes
Raman spectroscopy provides complementary information to IR spectroscopy, particularly regarding the lower frequency lattice modes and symmetric vibrations. For solid this compound, the Raman spectrum is expected to exhibit a series of bands corresponding to the vibrational modes of the crystal lattice, including the stretching and bending modes of the {AsO₄} and {AsO₆} polyhedra.
Specific band assignments for the lattice modes of this compound are not extensively documented. However, based on studies of other arsenate-containing minerals, the following general assignments can be anticipated:
| Wavenumber Range (cm⁻¹) | Tentative Assignment |
| > 800 | ν(As-O) stretching modes of {AsO₄} tetrahedra |
| 600 - 800 | ν(As-O) stretching modes of {AsO₆} octahedra and As-O-As bridging modes |
| 300 - 500 | δ(O-As-O) bending modes of {AsO₄} and {AsO₆} units |
| < 300 | Lattice modes involving the collective motion of the polyhedra |
The precise positions and intensities of these bands would be influenced by the crystal structure and any polymorphism.
X-ray Based Spectroscopic Probes for this compound Speciation
X-ray based spectroscopic techniques are powerful tools for elucidating the chemical and structural properties of this compound. These methods provide detailed insights into the oxidation state of arsenic, its local coordination environment, and the surface chemistry of the compound.
X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information on the electronic structure and local atomic arrangement of a specific element within a material. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, the arsenic K-edge XANES spectrum is characterized by a distinct absorption edge position. The energy of this edge is directly correlated with the oxidation state of the arsenic atom; a higher oxidation state results in a shift of the absorption edge to a higher energy. xrayabsorption.orgresearchgate.net Studies have shown a clear energy separation between the XANES spectra of As(III) and As(V) species, allowing for the unambiguous determination of the +5 oxidation state of arsenic in this compound. nih.gov
The EXAFS region, extending several hundred electron volts above the absorption edge, provides quantitative information about the local coordination environment of the arsenic atoms, including bond distances, coordination numbers, and the identity of neighboring atoms. In this compound, EXAFS analysis reveals that the arsenic atoms are primarily coordinated to oxygen atoms.
Detailed analysis of the EXAFS spectrum of materials containing pentavalent arsenic typically indicates a tetrahedral coordination of arsenic with four oxygen atoms. The As-O bond distances in such arrangements are generally found to be in the range of 1.68 to 1.70 Å. ung.si Crystallographic data for this compound (As₂O₅) from computational databases suggest the presence of both tetrahedrally and octahedrally coordinated As⁵⁺ sites. In the tetrahedral sites, As⁵⁺ is bonded to four O²⁻ atoms with As-O bond lengths of approximately 1.68 Å and 1.71 Å. materialsproject.org In the octahedral sites, As⁵⁺ is bonded to six O²⁻ atoms with As-O bond distances ranging from 1.80 to 1.85 Å. materialsproject.org
Table 1: Representative EXAFS Parameters for the Local Coordination Environment of Arsenic in this compound
| Scattering Pair | Coordination Number (CN) | Bond Distance (Å) |
| As-O (Tetrahedral) | 4 | 1.68 - 1.71 |
| As-O (Octahedral) | 6 | 1.80 - 1.85 |
Note: The coordination environment can vary based on the specific crystalline form of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the surface. The kinetic energy of these photoelectrons is characteristic of the element and its chemical environment.
For this compound, the XPS spectrum provides distinct peaks for arsenic and oxygen. The binding energy of the core-level electrons is sensitive to the oxidation state of the atom. In the case of arsenic, the As 3d peak is commonly analyzed. For arsenic in the +5 oxidation state, as in this compound, the As 3d₅/₂ peak is typically observed at a binding energy of approximately 44.8 to 45.0 eV. researchgate.net The As 3d peak is a doublet, consisting of the As 3d₅/₂ and As 3d₃/₂ components, due to spin-orbit coupling. The splitting between these two peaks is approximately 0.68 eV. xpsfitting.com
The O 1s peak in the XPS spectrum of this compound provides information about the chemical state of oxygen. The binding energy for oxygen in metal oxides typically appears around 530-532 eV. For arsenates, the O 1s peak associated with the As-O bond is expected in this region. Specifically, a binding energy of around 531.6 eV has been associated with oxygen in iron(III) (oxy)hydroxides that are often found with arsenates, while a value of approximately 532.0 eV has been attributed to hydroxyl groups coordinated to arsenate. researchgate.net
Table 2: Typical XPS Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) |
| Arsenic (As) | As 3d₅/₂ | ~ 44.8 - 45.0 |
| Oxygen (O) | O 1s | ~ 531 - 532 |
Note: Binding energies can be influenced by surface charging and the specific calibration of the instrument.
Theoretical and Computational Investigations of Arsenic Pentoxide Systems
Quantum Mechanical Approaches for Electronic Structure and Bonding in Arsenic Pentoxide
Quantum mechanics-based calculations are fundamental to understanding the electronic properties and chemical bonding in this compound. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of solid-state materials and molecules. coe.eduuni-stuttgart.deroyalsocietypublishing.orgroyalsocietypublishing.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between computational cost and accuracy. uiowa.edu These studies can elucidate the nature of the arsenic-oxygen bonds, the distribution of electron density, and the resulting molecular or crystal structure.
In the solid state, this compound (As₂O₅) consists of tetrahedral {AsO₄} and octahedral {AsO₆} units linked by sharing corners. wikipedia.org DFT can be employed to calculate the optimized geometry of this crystal structure, including lattice parameters and bond lengths, and compare them with experimental data. Furthermore, DFT is used to compute the electronic band structure and density of states (DOS), which are crucial for understanding the material's conductivity and optical properties. royalsocietypublishing.orgias.ac.in For instance, generalized gradient approximations (GGAs) are often used in DFT and have been shown to improve the calculation of cohesive energies in solids. royalsocietypublishing.org
DFT is also extensively used to study the interaction of arsenic species with various surfaces. For example, DFT calculations have been performed to understand the adsorption mechanism of arsenic trioxide (As₂O₃) on the Fe₂O₃(001) surface, identifying the active sites and the critical step of As-O bond breaking. researchgate.net Similar studies on the adsorption of arsenate (AsO₄³⁻), the anion corresponding to this compound in aqueous solution, onto alumina and iron (oxyhydr)oxide surfaces reveal a preference for bidentate binuclear binding configurations. psu.edumdpi.com These studies provide insights into the electronic interactions at the interface, which are governed by the electronic structure of the arsenic species.
Table 1: Examples of DFT Applications in Arsenic-Containing Systems
| Application | System | Key Findings from DFT |
|---|---|---|
| Adsorption Mechanism | As₂O₃ on Fe₂O₃(001) | O-top and O-hollow sites are active for adsorption; bond breaking of As-O is a critical step. researchgate.net |
| Surface Complexation | Arsenate on Alumina | Bidentate binuclear (BB) configuration is preferred; optimized geometries show distortion from ideal tetrahedral structure. mdpi.com |
| Electronic Structure | General Solids | Calculation of band structure, density of states, and optimized crystal geometry. coe.eduroyalsocietypublishing.org |
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and coupled cluster theory), are generally more computationally intensive than DFT but can offer higher accuracy for certain properties.
These methods are particularly useful for calculating the energetics of molecules and the potential energy surfaces of chemical reactions. For this compound, ab initio calculations can be used to determine its thermodynamic stability and to investigate the mechanisms of its reactions, such as its decomposition. Thermogravimetric analysis has shown that the reduction of As₂O₅ to As₂O₃ and oxygen does not occur at temperatures below 500 °C. researchgate.net Ab initio calculations could model the reaction pathway for this decomposition, determining the activation energy and the structure of the transition state.
Furthermore, these calculations are applied to study the interaction of arsenate with surfaces. For instance, ab initio methods have been used to study the interaction of arsenate with the surfaces of ceria (CeO₂), revealing that adsorption is strongest on the {100} surface. rsc.org Such calculations provide detailed information on the binding energies and the nature of the chemical bonds formed between the arsenate species and the surface atoms.
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of materials, such as vibrational motions, diffusion, and phase transitions. arxiv.orgarxiv.orgaps.org
For this compound, MD simulations could be employed to study its behavior at different temperatures and pressures. This would involve developing an accurate interatomic potential or "force field" that describes the interactions between the arsenic and oxygen atoms. This potential could be derived from quantum mechanical calculations. Once a suitable potential is established, MD simulations can track the trajectories of all atoms in the system, providing a microscopic view of its dynamics.
While specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to related systems. For example, all-atom molecular dynamics simulations have been used to investigate the structural and dynamical properties of arsenated-lipid bilayers, comparing them to their phosphate-containing counterparts. researchgate.netnih.gov These simulations revealed that the arsenate-containing lipids form a more compact structure due to stronger inter-lipid salt bridges. researchgate.net Such studies demonstrate the potential of MD to elucidate the dynamic behavior of arsenic-containing systems. MD simulations could also be used to model the melting of this compound and to investigate the structural changes that occur during this phase transition.
Computational Modeling and Prediction of Spectroscopic Signatures for this compound
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules and materials. nih.gov By calculating the vibrational frequencies and intensities, it is possible to simulate infrared (IR) and Raman spectra, which can then be compared with experimental data to identify and characterize the species present. rsc.orgfiu.eduresearchgate.net
For this compound and related arsenate species, DFT calculations are commonly used to predict their vibrational spectra. princeton.eduresearchgate.net The calculations involve determining the equilibrium geometry of the molecule or crystal and then computing the second derivatives of the energy with respect to the atomic positions to obtain the force constants and vibrational frequencies. nih.gov
Theoretical studies have been conducted to simulate the IR and Raman spectra of arsenates adsorbed on surfaces like ceria. rsc.orgrsc.org These simulations have identified characteristic spectral fingerprints for different binding configurations. For example, a 5-fold coordinated As(V) species was found to have diagnostic As-O stretching modes between 635–756 cm⁻¹ in the IR spectra and 387–521 cm⁻¹ in the Raman spectra. rsc.org Theoretical predictions have also been shown to be in excellent agreement with experimental vibrational spectra for various arsenate complexes in aqueous solutions and solids. princeton.edu These computational approaches can help in the interpretation of experimental spectra and provide a deeper understanding of the structure and bonding of this compound and its derivatives.
Table 2: Predicted Vibrational Frequencies for Adsorbed Arsenate Species
| Species | Method | Predicted IR Active Modes (cm⁻¹) | Predicted Raman Active Modes (cm⁻¹) |
|---|---|---|---|
| 5-fold coordinated As(V) on Ceria | DFT | 635 - 756 (As-O stretching) | 387 - 521 (As-O stretching) |
Data sourced from simulated spectra of arsenates adsorbed on ceria surfaces. rsc.orgrsc.org
Theoretical Prediction of Chemical Reactivity and Thermodynamic Stability of this compound Adducts
Computational chemistry can be used to predict the chemical reactivity and thermodynamic stability of this compound and its adducts (complexes formed with other molecules). Methods like DFT can be used to calculate the energies of reactants, products, and transition states, which allows for the determination of reaction enthalpies, activation energies, and equilibrium constants.
The thermodynamic stability of this compound has been investigated experimentally, showing that it decomposes at temperatures above 300°C. inchem.org Theoretical calculations can complement these findings by providing a more detailed understanding of the decomposition process. For example, the reaction of As₂O₅ with reducing agents like activated carbon has been studied, indicating that the presence of a reducing agent promotes the volatilization of arsenic. researchgate.net Computational models could be used to explore the reaction pathways of these reduction processes at an atomic level.
The formation of adducts of this compound with other molecules can also be studied theoretically. By calculating the binding energy of the adduct, it is possible to predict its stability. For example, in the context of arsenic removal from flue gas, the interaction of arsenic species with various sorbents is a critical area of study. DFT calculations have been used to investigate the adsorption of As₂O₃ on surfaces, which can be considered the formation of a surface adduct. researchgate.net These studies provide information on the strength of the interaction and the nature of the chemical bonds formed.
Computational Insights into Interfacial Phenomena and Adsorption Mechanisms Involving this compound
The interaction of this compound, or more commonly its corresponding anion arsenate in aqueous environments, with surfaces is of great environmental importance. Computational methods, particularly DFT, have provided significant insights into the interfacial phenomena and adsorption mechanisms at the atomic scale. psu.edu
DFT studies have been instrumental in determining the preferred binding geometries of arsenate on various mineral surfaces, such as iron and aluminum oxides. researchgate.netmdpi.com These calculations have consistently shown that arsenate tends to form inner-sphere complexes, where it binds directly to the surface metal atoms. The most commonly predicted stable configuration is a bidentate binuclear complex, where two of the oxygen atoms of the arsenate tetrahedron each bind to a different metal atom on the surface. mdpi.com
These computational studies also provide energetic information, such as adsorption energies, which quantify the strength of the interaction between the arsenate and the surface. For example, DFT calculations have been used to determine the adsorption energy of As₂O₃ on the Fe₂O₃ surface, helping to understand the efficiency of iron-based sorbents for arsenic removal. researchgate.net By analyzing the electronic structure of the adsorbed system, it is possible to understand the charge transfer and the nature of the chemical bonds formed at the interface. These computational insights are crucial for the design of more effective materials for arsenic remediation.
Environmental Transformation and Geochemical Cycling of Arsenic Pentoxide
Abiotic Transformation Processes of Pentavalent Arsenic in Environmental Compartments
Abiotic processes play a significant role in the transformation and mobility of pentavalent arsenic in the environment. These transformations are largely driven by changes in the chemical environment, particularly redox conditions and pH europa.eumdpi.commdpi.comcore.ac.ukusda.gov.
Redox Transformations and Their Impact on Arsenic Speciation in Aquatic Systems
Redox transformations between arsenite (As(III)) and arsenate (As(V)) are central to arsenic speciation in aquatic systems europa.eumdpi.commdpi.comresearchgate.netpublish.csiro.aunih.gov. In oxygenated environments, arsenate (As(V)) is generally the thermodynamically more stable form europa.eumdpi.com. However, under anaerobic or moderately reducing conditions, arsenite (As(III)) becomes prevalent europa.eumdpi.com. This interconversion is influenced by redox potential (Eh), pH, and the presence of chemical oxidizing agents like iron and manganese oxyhydroxides europa.eu.
While arsenate is the predominant species in aerobic surface waters, arsenite can also be present as a metastable species due to slow oxidation kinetics and biologically mediated reduction reactions nih.gov. The mobility and toxicity of arsenic in aquatic environments are controlled by these oxidative and reductive transformations nih.gov.
Influence of Environmental Parameters (e.g., pH, Eh) on Arsenic Pentoxide Mobility
Environmental parameters such as pH and redox potential (Eh) are considered the most important factors controlling arsenic speciation and, consequently, the mobility of arsenic derived from compounds like this compound mdpi.commdpi.comcore.ac.ukusda.gov.
Redox Potential (Eh): Arsenate (As(V)) species are dominant under oxidizing conditions (higher Eh), while arsenite (As(III)) is thermodynamically stable under mildly reducing conditions (lower Eh) mdpi.comcore.ac.uk. Generally, surface waters have higher Eh values, favoring As(V), while groundwaters tend to have lower Eh, favoring As(III) mdpi.comcore.ac.uk. Arsenic mobility can be greater in reducing conditions due to the reduction of iron oxyhydroxides, which are key adsorbents for arsenate, and the conversion of As(V) to the generally more mobile As(III) core.ac.ukusda.gov.
pH: pH significantly influences the protonation state of both arsenate and arsenite oxyanions, affecting their adsorption behavior and mobility mdpi.comresearchgate.netusda.gov. Arsenate tends to prevail under oxidizing conditions, existing as H₂AsO₄⁻ at lower pH and HAsO₄²⁻ at higher pH within typical environmental ranges mdpi.comindustrialchemicals.gov.au. Arsenite, under reducing conditions and pH below approximately 9.2, is predominantly the uncharged species H₃AsO₃ mdpi.com. The mobility of both arsenite and arsenate can increase with increasing pH, although the specific influence depends on the sorbent material usda.gov. At pH 5.8, arsenate is slightly more mobile than arsenite, but as pH increases from acidic to neutral to basic, arsenite tends to become more mobile who.int.
Data illustrating the relationship between pH, Eh, and arsenic speciation are often presented in pE/pH diagrams, which show the dominant arsenic species under different conditions core.ac.uk. Research findings indicate that arsenic can remain mobile in pH ranges typically found in natural waters (e.g., >3.5 up to <9.0) and is mobilized under both oxidizing and reducing conditions, highlighting the complex interplay of these factors mdpi.com.
Geochemical Interactions and Environmental Immobilization Mechanisms
Geochemical interactions with solid phases in the environment play a crucial role in controlling the mobility and fate of pentavalent arsenic. These interactions include adsorption, the formation of secondary minerals, and fixation within various matrices researchgate.netupmc.frnih.govgeoscienceworld.orgtandfonline.commdpi.comhilarispublisher.comresearchgate.netmdpi.com.
Adsorption and Desorption Processes of Pentavalent Arsenic on Natural Mineral Surfaces
Adsorption is a primary mechanism controlling the concentration of arsenate in natural waters and soils researchgate.netusda.govnih.gov. Pentavalent arsenic (arsenate) oxyanions adsorb strongly to the surfaces of metal oxides, particularly iron, aluminum, and manganese oxyhydroxides, as well as clay minerals researchgate.netusda.govindustrialchemicals.gov.aunih.gov. This adsorption is highly dependent on pH, with arsenate adsorption on oxides and clays (B1170129) typically maximal at low pH and decreasing as pH increases researchgate.net.
The capacity of a soil to retain arsenic is predominantly dependent on adsorption to amorphous and cryptocrystalline hydrous oxides of iron and aluminum usda.gov. Desorption processes can release adsorbed arsenate back into the aqueous phase. Competitive desorption can occur with other oxyanions, such as phosphate, which competes with arsenate for adsorption sites on metal hydroxides core.ac.uk. The mobility of arsenic in soil is a result of the physical and chemical properties that influence its sorption, with greater sorption leading to less availability for transport usda.gov.
Formation of Secondary Arsenic-Bearing Minerals and Solid Solutions in Contaminated Sites
In contaminated sites, particularly those impacted by mining activities or pesticide application, the formation of secondary arsenic-bearing minerals can occur upmc.frgeoscienceworld.orgtandfonline.commdpi.comresearchgate.net. These minerals can act as sinks for arsenic, potentially limiting its mobility. The formation of these minerals is often a result of the alteration of primary arsenic sulfides or arsenides under prevailing surface conditions upmc.frgeoscienceworld.orgresearchgate.net.
Examples of secondary arsenic minerals formed in contaminated environments include calcium and calcium-magnesium arsenates, arseniosiderite, schultenite (PbHAsO₄), scorodite (FeAsO₄·2H₂O), kankite, pharmacosiderite, zykaite, and bukovskyite upmc.frtandfonline.com. Scorodite is a common secondary arsenic mineral, often replacing arsenopyrite (B74077) or arsenolite, and its dissolution and precipitation, which are strongly pH-dependent, can control dissolved arsenic concentrations on a regional scale tandfonline.com. Ferrihydrite with combined arsenate is also commonly found at contaminated sites tandfonline.com. The formation of these secondary minerals is influenced by factors such as pH, the concentrations of arsenic and other ions (e.g., Ca, Fe, sulfate), and climatic conditions upmc.frtandfonline.com. While the formation of secondary minerals can immobilize arsenic, their stability over the long term can vary geoscienceworld.org.
Fixation and Stabilization Mechanisms in Engineered Matrices and Waste Forms (e.g., Cementitious Systems)
Fixation and stabilization techniques are employed to manage arsenic-bearing wastes and contaminated materials, aiming to reduce arsenic mobility and leachability hilarispublisher.comresearchgate.netmdpi.comdcceew.gov.au. Solidification/stabilization (S/S) processes, particularly those involving cementitious systems, are widely used for treating arsenic-contaminated wastes hilarispublisher.comresearchgate.net.
In cement-based S/S, arsenic, often converted to the pentavalent state (arsenate) if initially present as arsenite, can be immobilized through various mechanisms hilarispublisher.comdcceew.gov.au. These mechanisms include the binding or adsorption of arsenate ions within the cement matrix as hydrated compounds form during the hydrolysis process hilarispublisher.com. Insoluble precipitates of toxic elements like arsenic can get incorporated into the structure of hydrated compounds, such as calcium sulfoaluminates, and be adsorbed onto forming calcium silica (B1680970) hydrate (B1144303) gel structures hilarispublisher.com.
The effectiveness of cement-based stabilization for arsenic is often enhanced by the addition of materials like iron salts, lime, or fly ash, although the use of fly ash can sometimes increase leachability hilarispublisher.commdpi.com. Optimal stabilization can result in arsenic primarily existing in less mobile forms, such as those bound to amorphous and crystalline iron-aluminum oxides and residual states mdpi.com. Fluctuations in moisture content and pH can potentially remobilize arsenic from stabilized matrices by activating less stable forms mdpi.com. The goal of these engineered fixation methods is to convert arsenic into a form that can be safely contained, typically within a landfill or repository dcceew.gov.au.
Atmospheric Chemistry and Gas-Phase Transformations of Arsenic Oxides Derived from this compound
Arsenic is emitted into the atmosphere from both natural sources like volcanic activity and wind-blown dust, and anthropogenic sources such as metal smelting and the combustion of fossil fuels rsc.orgeuropa.eu. In the atmosphere, arsenic primarily exists as inorganic particulate matter, with a mixture of trivalent (As(III)) and pentavalent (As(V)) species, where the pentavalent form often predominates europa.eunih.gov. Arsenic emitted from high-temperature processes like coal combustion and smelting often occurs as volatile oxides that can adsorb onto particulate matter rsc.orgcdc.gov.
While this compound itself is a solid with negligible evaporation at 20 °C, its decomposition at higher temperatures (above 300 °C) yields oxygen and arsenic trioxide (As₂O₃) nih.gov. Arsenic trioxide can exist in the vapor phase at elevated temperatures nih.gov. The atmospheric chemistry of arsenic oxides involves their association with particulate matter and potential transformations. Although organic arsenic compounds are generally considered minor components in atmospheric arsenic, inorganic forms are dominant nih.govtandfonline.com.
Research into gas-phase chemical mechanisms for air quality models highlights the complexity of simulating the transformation of emissions into products, particularly for toxic compounds tandfonline.com. While much of this research focuses on organic compounds, the principles of gas-phase reactions and their influence on the formation of secondary particulate matter are relevant to understanding the fate of volatile arsenic species tandfonline.com. Studies on the behavior of arsenic-sulfur systems at high temperatures indicate complex reaction mechanisms involving volatilization and decomposition, forming various gaseous phases mdpi.com.
Capture Mechanisms by Sorbent Materials for Gaseous Arsenic Species
The control of toxic compounds like arsenic species in flue gases from processes such as coal combustion is a significant concern due to their high volatility nih.govacs.org. Mineral sorbents, including lime (CaO) and hydrated lime (Ca(OH)₂), have demonstrated effectiveness in capturing gaseous arsenic over a range of temperatures nih.govacs.orgresearchgate.net.
Studies on the interaction between arsenic oxide (As₂O₃) and lime (CaO) have revealed temperature-dependent reaction mechanisms nih.govacs.org. Below 600 °C, tricalcium orthoarsenate (Ca₃As₂O₈) is identified as the reaction product, while dicalcium pyroarsenate (Ca₂As₂O₇) forms in the range of 700–900 °C nih.govacs.org. Maximum capture of arsenic oxide by lime has been observed in the temperature range of 500–600 °C nih.govacs.org. At 500 °C, high reactivity calcium carbonate can capture arsenic oxide through a combination of physical and chemical adsorption nih.govacs.org.
Intrinsic kinetics studies of the reaction between calcium oxide and arsenic oxide in the medium-temperature range (300–500 °C) indicate a reaction order of approximately 1 with respect to arsenic oxide concentration nih.govacs.org. The activation energy for this reaction has been calculated to be 5.1 kcal/mol nih.govacs.org. The initial surface area of the CaO sorbent also influences the capture efficiency nih.govacs.org.
Other sorbent materials have also been investigated for arsenic capture from flue gas. For instance, γ-Al₂O₃ has shown effective adsorption of gaseous As₂O₃ at temperatures between 300 and 400 °C, exhibiting good resistance to acidic gases like SO₂ and NO researchgate.net. The adsorption behavior of gaseous arsenic species on different mineral oxide sorbents follows an approximate order of effectiveness: CaO > MgO/Fe₂O₃ > NaCl > Al₂O₃ > SiO₂ researchgate.net.
Data on the effectiveness of various sorbents for arsenic capture is crucial for developing effective emission control strategies.
| Sorbent Material | Temperature Range (°C) | Primary Reaction Product(s) | Effective Capture Range (°C) |
| Lime (CaO) | 300–1000 | Ca₃As₂O₈ (< 600), Ca₂As₂O₇ (700–900) | 500–600 |
| Hydrated Lime (Ca(OH)₂) | - | Ca₃As₂O₈ (at 600 and 1000) | Around 600 |
| γ-Al₂O₃ | 300–400 | - | 300–400 |
| Calcined Limestone | 120 | - | High efficiency (85-98%) |
| Calcined Dolomite | 120 | - | High efficiency (85-98%) |
| Fe₂O₃ | 120, 600-900 | - | High efficiency (85-98% at 120) |
| Mg(OH)₂ | 120 | - | High efficiency (85-98%) |
| Filter Cakes (treated) | 120 | - | High efficiency |
*Note: Temperature of sorbent bed in a specific study researchgate.net.
The presence of other flue gas components, such as SO₂ and HCl, can influence the efficiency of arsenic capture by sorbents due to competitive reactions nih.govacs.orgresearchgate.net. However, some studies suggest that the effect of major acidic flue gas species like SO₂ and HCl on arsenic capture by lime is minimal under certain experimental conditions nih.govacs.org.
Environmental Fate and Speciation of Airborne this compound Particulates
Arsenic released to the air primarily exists as particulate matter, with a significant portion being associated with fine particles (≤2.5 µm) cdc.govindustrialchemicals.gov.au. These airborne arsenic-containing particulates can be dispersed by wind and eventually removed from the atmosphere through wet and dry deposition rsc.orgcdc.gov. The atmospheric residence time for arsenic sorbed to particulate matter has been estimated to be around 4.5 days globally industrialchemicals.gov.au.
The speciation of arsenic in airborne particulate matter is important for understanding its environmental fate and potential impacts. While this compound (As₂O₅) is a pentavalent arsenic compound, airborne arsenic particulates typically contain a mixture of both trivalent (As(III)) and pentavalent (As(V)) inorganic forms europa.eunih.gov. Under oxidizing atmospheric conditions, the pentavalent form is often more prevalent nih.govtandfonline.com.
Studies evaluating speciated arsenic in atmospheric samples have consistently shown that inorganic forms are predominant, with organic forms generally present at much lower concentrations, often below detection limits tandfonline.comtandfonline.com. For example, one study reported average concentrations of As(III) and As(V) in airborne particulate matter, with As(V) being more prevalent in most cases tandfonline.com. Reported average concentrations of As(III) and As(V) have ranged up to 7.4 ng/m³ and 10.4 ng/m³, respectively tandfonline.com.
The particle size of airborne arsenic also influences its fate and potential deposition. Large particles tend to settle out of the atmosphere relatively quickly due to gravity, while finer particles can remain airborne for longer periods and be transported over greater distances rsc.orgcdc.gov. The majority of arsenic-containing particulates from some sources have been found to be larger than 3.5 µm cdc.gov.
Once deposited, arsenic from airborne particulates enters terrestrial and aquatic environments, where its mobility and further transformation are influenced by local environmental conditions such as pH and redox potential rsc.orgcdc.gov. Arsenic can adsorb onto soil clays and iron, manganese, and aluminum oxides rsc.org. In aquatic systems, inorganic arsenic species can undergo oxidation-reduction reactions, ligand exchange, and precipitation cdc.gov.
The complex interconversion of arsenic species and their transport among environmental media are areas that require further quantitative data to fully understand and predict the fate of arsenic, including that originating from airborne this compound or its derivatives cdc.gov.
Catalytic and Materials Science Research Involving Arsenic Pentoxide
Arsenic Pentoxide as a Component in Advanced Materials Synthesis and Modification
This compound and related pentavalent arsenic species have been investigated for their inclusion in various advanced materials, influencing their electrical and optical characteristics.
Integration as a Dopant in Semiconductor Materials for Electrical Property Tuning
Arsenic is a known n-type dopant in semiconductor electronic devices, with gallium arsenide being a widely used semiconductor after doped silicon. hbm4eu.eu Research has explored the use of arsenic for doping semiconductors like zinc oxide (ZnO) and cadmium telluride (CdTe) to modify their electrical properties. Studies on arsenic doping in ZnO have utilized techniques such as pulsed laser deposition, sputtering, and ion implantation, focusing on electrical and optical properties. aip.org The incorporation of arsenic into ZnO has been investigated using methods like ion implantation and chemical vapor deposition (CVD). aip.org Analysis of CVD-grown samples using zinc arsenide as a source for both Zn and As suggests the formation of zinc arsenates or ZnO with As clusters (AsₓOᵧ) at low doping concentrations. aip.org For achieving desired free hole concentrations, acceptor concentrations around 10²⁰ cm⁻³ may be required for As and P in ZnO. aip.org
In cadmium telluride (CdTe) and cadmium selenide (B1212193) telluride (CdSeTe), arsenic is being explored as a p-type dopant to overcome challenges in achieving high acceptor concentrations with traditional dopants like copper. researchgate.net A novel technique involving the deposition of a thin layer of arsenic-containing material as a reservoir for diffusion has shown promise in achieving high external radiative efficiencies in As-doped CdTe and CdSeTe, indicating high acceptor concentrations and long minority-carrier lifetimes. researchgate.net This approach suggests arsenic doping as a potential pathway to improve the external voltage of CdSeTe/CdTe solar cells. researchgate.net
Role in Glass and Ceramic Engineering for Enhanced Refractive Index and Optical Quality
This compound is considered a thermally stable arsenic source suitable for applications in glass, optics, and ceramics. americanelements.com Heavy metal oxide glasses, including those potentially incorporating arsenic compounds, are of interest due to their high refractive index and optical transmission properties. researchgate.netchula.ac.th The addition of As₂O₃ to glasses, such as PbO–Sb₂O₃ glasses, has been studied for its effect on properties like optical transparency. researchgate.net Research on PbO–Sb₂O₃ glasses with varying concentrations of As₂O₃ (10–55 mol%) indicated that the glass structure becomes more rigid with approximately 40 mol% As₂O₃. researchgate.net While the search results primarily mention As₂O₃ in the context of glass modification, the general role of arsenic oxides in influencing the optical properties of glasses, such as refractive index, is relevant. The refractive index is a crucial optical property, and its tuning is important for various optical applications. nih.gov
Exploration of this compound in Nonlinear Optical Crystals
Nonlinear optical (NLO) materials are essential for manipulating light and have applications in telecommunications, sensing, imaging, and data storage. researchgate.net The exploration of new NLO materials includes various systems, such as chalcogenides, pnictides, and oxides. researchgate.net While the search results specifically mention As₂O₃ in the context of forming new complex solids with nonlinear optical properties in As-O-Mo, As(P)-O-Mo(W), and As(P)-O-Nb(W) systems mdpi.com, and Ag₃AsS₃ as an infrared nonlinear optical material researchgate.net, the direct use or exploration of As₂O₅ itself in NLO crystals is less explicitly detailed in the provided snippets. However, the broader context of arsenic-containing compounds exhibiting NLO properties suggests potential areas of exploration for pentavalent arsenic compounds. New solid-state phases showing second-harmonic generation (SHG) effects have been synthesized by heating mixed powders of metal oxides and pnictogen oxides, including As₂O₃. mdpi.com Some of these new compounds crystallized in non-centrosymmetric space groups and exhibited strong SHG effects. mdpi.com
Mechanistic Studies of Arsenic Poisoning and Deactivation of Catalytic Systems
Arsenic compounds, particularly arsenic oxides, are known catalyst poisons in various industrial processes, significantly impacting catalyst performance.
Impact of Pentavalent Arsenic Species on Catalyst Active Sites and Porosity
Arsenic is a severe poison for catalysts, including those used in selective catalytic reduction (SCR) of NOx. researchgate.netacs.org Arsenic, often present as As₂O₃ or As₄O₆ in flue gas, can deactivate SCR catalysts. acs.org The form of arsenic oxide on a poisoned catalyst can depend on the arsenic concentration. acs.org At high arsenic concentrations, pentavalent arsenic species (As⁵⁺), such as As₂O₅, can cover the catalyst surface. acs.org These pentavalent arsenic oxide species (As₂O₅) can possess As-OH groups, which may enhance the catalyst's reducibility and provide weak Brønsted acid sites that promote the formation of N₂O. acs.org
Arsenic poisoning can lead to a loss of catalyst activity by reacting with acid sites and reducing the catalytic surface area and the number density of active sites. researchgate.net Loading arsenic onto a catalyst can destroy active sites like V-OH and V═O, leading to the generation of less reactive As⁵⁺-OH groups. acs.org This can also enhance catalyst oxidizability, promoting NH₃ oxidation and decreasing N₂ selectivity, ultimately causing a decline in SCR activity. acs.org Arsenic can also hinder NH₃ adsorption and activation on catalyst active sites, resulting in severe deactivation. acs.org While trivalent arsenic species (As³⁺), like As₂O₃, are primarily associated with clogging catalyst pores at lower concentrations acs.orgacs.org, pentavalent species affect surface chemistry and acidity.
Elucidation of Deactivation Mechanisms Through Spectroscopic and Computational Approaches
Spectroscopic and computational approaches have been employed to understand the mechanisms of catalyst deactivation by arsenic. Studies on arsenic-poisoned V₂O₅–WO₃/TiO₂ catalysts using experiments and DFT calculations have investigated the deactivation mechanism. researchgate.net These studies suggest that deactivation is not primarily due to a loss of surface area or phase transformation of TiO₂ at certain arsenic content, but rather due to the coverage of V₂O₅ clusters and a decrease in surface acidity, specifically the number of Lewis acid sites and the stability of Brønsted acid sites. researchgate.net Large amounts of surface hydroxyls induced by water molecules can lead to the formation of more unreactive As-OH groups, further decreasing SCR activity. researchgate.net
DFT studies have shown that arsenic-induced poisoning of a commercial catalyst (V₂O₅–WO₃/TiO₂) is likely due to the formation of unreactive As-OH groups. researchgate.net XPS analysis has been used to study arsenic-poisoned catalysts, with O 1s XPS spectra providing information about lattice oxygen, surface-chemisorbed oxygen, and hydroxyl species. acs.org These spectroscopic techniques help in understanding the chemical state and bonding of arsenic on the catalyst surface, providing insights into the deactivation process. Computational studies, such as DFT calculations, complement experimental findings by providing detailed information about adsorption energies, charge transfer, and the stability of various species on the catalyst surface, aiding in the elucidation of deactivation mechanisms at an atomic level. researchgate.netmdpi-res.com
Development and Evaluation of Regeneration Strategies for Arsenic-Poisoned Catalysts
Arsenic is a known catalyst poison, significantly reducing the activity and effectiveness of various catalysts, particularly those used in selective catalytic reduction (SCR) for NOx removal in coal-fired power plants. researchgate.netacs.org Arsenic poisoning can lead to both physical deactivation by blocking pores and chemical deactivation by reacting with active components like vanadium to form stable compounds such as vanadium arsenate. nih.gov The form of arsenic oxide on a poisoned catalyst can be related to the proportion of arsenic present. acs.org At high arsenic concentrations, pentavalent arsenic species (As(V)), such as As₂O₅, can cover the catalyst surface. acs.org
Regeneration strategies aim to restore the activity of poisoned catalysts by removing the accumulated arsenic species. Various methods are being investigated, including thermal and chemical regeneration techniques. appliedcatalysts.com Acid washing, particularly with sulfuric acid, is a common method for regenerating SCR catalysts poisoned by arsenic and alkali metals. acs.orgresearchgate.net This method can effectively remove surface arsenic oxides and help recover Lewis and Brønsted acid sites. researchgate.net However, acid washing can also lead to the loss of active components like vanadium and tungsten and the formation of chelating bidentate sulfates. researchgate.net
Novel regeneration methods are being explored to overcome the limitations of traditional techniques. For instance, a Ca(NO₃)₂-based method has shown effectiveness in removing surface arsenic oxides without significant loss of active components, although it may not completely remove arsenic from micropores. acs.org Another approach involves using a combination of alkaline treatment and acid washing for the regeneration of waste V₂O₅-WO₃/TiO₂ catalysts, demonstrating effective removal of arsenic and alkali metals and recovery of catalytic activity. nih.gov An environmentally friendly technique using hydrated acidic deep eutectic solvents (HDES) has also shown promising results, achieving a high arsenic removal rate and preserving the structural integrity of the catalyst. worldscientific.com
Research indicates that the effectiveness of regeneration methods can vary depending on the form of arsenic present and the catalyst material. For example, arsenic in the form of As₂O₃ can cause toxic inactivation, and acetic acid washes have been shown to remove most of the As₂O₃. acs.orgnih.gov
Development of Novel Materials for Arsenic Capture and Environmental Remediation
The development of novel materials is crucial for capturing arsenic, including pentavalent arsenic species, and for the remediation of arsenic-contaminated environments. Adsorption is a widely preferred method for arsenic removal from water due to its simplicity and effectiveness. tandfonline.com Numerous adsorbent materials are being developed and evaluated for their capacity to remove arsenic.
Design and Synthesis of Advanced Adsorbent Materials for Pentavalent Arsenic Removal
Advanced adsorbent materials are being designed and synthesized with enhanced properties for the efficient removal of pentavalent arsenic (As(V)) from contaminated water. These materials often feature high surface areas, specific surface chemistries, and tailored pore structures to maximize arsenic uptake. dergipark.org.trfrontiersin.org
Metal oxides and mixed metal oxides are prominent examples of effective adsorbents for arsenic removal. dergipark.org.tr Goethite nanoparticles, for instance, have demonstrated high adsorption capacity for As(V), with optimal adsorption observed at pH 3.0. tandfonline.com The adsorption process on goethite nanoparticles was found to fit the Langmuir isotherm, suggesting monolayer adsorption. tandfonline.com Aluminum oxide nanoparticles are also considered important adsorbents due to their nanostructured properties and low cost. dergipark.org.tr Mesoporous adsorbents synthesized from self-assembling Al₂O₃ nanoparticles have shown high surface areas and effective arsenic removal. dergipark.org.tr Titanium dioxide (TiO₂) nanoparticles are widely used due to their low toxicity, chemical stability, and corrosion resistance. dergipark.org.tr Copper oxide (CuO) nanoparticles have also been studied for their adsorption potential for both As(III) and As(V). dergipark.org.tr
Iron-based adsorbents are extensively studied and show significant potential for arsenic removal. rsc.orgnih.gov These include iron-based nanoparticles, layered double hydroxides, zero-valent iron, and iron-doped materials. rsc.org Magnetite nanomaterials and their composites are considered excellent materials for water purification due to their high magnetization, adsorption behavior, and biodegradability, as well as the ease of separation, regeneration, and reuse. rsc.orgfrontiersin.org Magnetite nanoparticle coated sand has shown high efficiency in adsorbing As(V), particularly in the acidic pH range. nih.gov
Carbon-based adsorbents, such as activated carbon, biochar, and graphene-based materials, are also utilized for arsenic removal, with their efficiency influenced by the raw material and production technique. frontiersin.org Graphene-based materials, including graphene oxide (GO) and reduced graphene oxide (RGO), and their composites have been explored for arsenic remediation. frontiersin.org For example, graphene oxide supported iron nanoparticles have been used as adsorbents for arsenic removal. nsf.gov
Novel materials like polyol-functionalized porous aromatic frameworks (PAFs) are being developed, utilizing mechanisms such as chelation, ion-exchange, redox activity, and hydrogen-bonding interactions for selective capture of chromium and arsenic. acs.org These materials have demonstrated rapid and high-capacity binding of chromium and arsenic. acs.org
The adsorption capacity of various materials for arsenic removal can be influenced by factors such as pH, the presence of competing ions, and the surface properties of the adsorbent. dergipark.org.trnih.govacs.org
Here is a table summarizing some research findings on adsorbent materials for arsenic removal:
| Adsorbent Material | Arsenic Species Removed | Optimal pH Range | Maximum Adsorption Capacity (mg/g) | Key Mechanism(s) | Source |
| Goethite Nanoparticles | As(V) | 3.0 | 72.4 | Monolayer Adsorption (Langmuir) | tandfonline.com |
| Mesoporous Al₂O₃ from Nanoparticles | Arsenic | 6.0 | Not specified (86% efficiency) | Adsorption | dergipark.org.tr |
| CuO Nanoparticles | As(V) | 6-10 | 22.6 | Adsorption | dergipark.org.tr |
| Magnetite Nanoparticle Coated Sand | As(V) | 2-7 | Not specified (99.84% efficiency) | Adsorption | nih.gov |
| La₂O₃-sawdust | Arsenite, Arsenate | 7 | 22 (Arsenite), 28 (Arsenate) | Adsorption | acs.org |
| ZrO₂-sawdust | Arsenite, Arsenate | 7 | 29 (Arsenite), 12 (Arsenate) | Adsorption | acs.org |
| Polyaniline Microsphere/Fe₃O₄ Nanocomposite | As(III), As(V) | 3-7 | ~94% (As(III)), 98% (As(V)) | Adsorption | frontiersin.org |
| Magnetite-coated boron nitride nanosheets (BNNS-Fe₃O₄) | As(V) | Not specified | ~98.83% efficiency | Exothermic Chemisorption | frontiersin.org |
| Fe₂O₃ Nanoparticles | As(III), As(V) | 8 | 95 (As(III)), 47 (As(V)) | Adsorption | tandfonline.com |
| CoFe₂O₄ Magnetic Nanoparticles | As(III) | Not specified | 250 | Multilayer Adsorption (Freundlich) | mdpi.com |
| MnFe₂O₄ Magnetic Nanoparticles | As(III) | Not specified | 230 | Multilayer Adsorption (Freundlich) | mdpi.com |
| Polyol-functionalized Porous Aromatic Frameworks | Chromium, Arsenic | Not specified | 2.5 mmol/g | Chelation, Ion-exchange, Redox, Hydrogen-bonding | acs.org |
Application of Nanomaterials in Arsenic Removal Technologies
Nanomaterials are playing an increasingly important role in arsenic removal technologies due to their unique properties, such as large surface area, high specificity, and high reactivity. dergipark.org.trnih.gov Nanoadsorbents, in particular, offer advantages over conventional adsorbents, including higher adsorption capacities and faster adsorption rates. dergipark.org.tr
Various types of nanomaterials are being applied for arsenic removal, including metal and metal oxide nanoparticles, carbon-based nanomaterials, and composite nanomaterials. tandfonline.comdergipark.org.tr Transition metal and metal oxide-based nanoparticles, such as those derived from Fe, Al, Ti, Si, Cu, Co, Zr, Ag, and Zn, are common inorganic nanoparticles used in water treatment. dergipark.org.tr Organic nanoadsorbents include carbon nanotubes, graphene/graphene oxides, dendrimers, and polymers. dergipark.org.tr
Magnetic nanoparticles, such as magnetite (Fe₃O₄), are particularly promising due to their ease of separation from treated water using a magnetic field, which simplifies the solid-liquid separation process. rsc.orgnih.govtandfonline.com Magnetic nanocomposite adsorbents can offer practical and affordable solutions for water purification. tandfonline.com Studies have shown high arsenic removal efficiency using magnetite nanoparticles and their composites. frontiersin.orgnih.gov
Graphene-based nanomaterials, including graphene oxide and reduced graphene oxide, and their functionalized derivatives and nanocomposites, are also being explored for arsenic remediation. frontiersin.orgnsf.gov These materials can be combined with metal oxides or other materials to enhance their arsenic adsorption capabilities. frontiersin.orgnsf.gov
The mechanisms of arsenic removal by nanomaterials can involve adsorption, filtration, photocatalysis, redox reactions, complexation, ion exchange, and coagulation-flocculation. mdpi.com Surface complexation and ligand exchange are often dominant mechanisms for arsenic adsorption onto iron-based nanomaterials. frontiersin.orgnsf.gov Electrostatic attraction can also play a role, particularly for the removal of As(V). nsf.gov
Despite their potential, challenges such as scalability, stability, and regeneration need to be addressed for the widespread application of nanomaterials in arsenic remediation. mdpi.com However, advancements in material design, surface modifications, and hybrid systems are enhancing their performance. mdpi.com
Phytoremediation and Bio-Inorganic Approaches for Environmental Decontamination of Arsenic
Phytoremediation and bio-inorganic approaches offer environmentally friendly and potentially cost-effective strategies for the decontamination of arsenic-contaminated soils and water. nih.govmdpi.com Phytoremediation utilizes plants to remove, mobilize, or stabilize arsenic in the environment. nih.govmdpi.com
Different approaches are employed in phytoremediation, including the use of arsenic hyperaccumulator plants, high biomass plants, and plants with bioenergy potential. mdpi.com Arsenic hyperaccumulating ferns, such as Pteris vittata (Chinese Brake fern), have shown the ability to accumulate arsenic in their harvestable fronds at concentrations significantly higher than in the soil. epa.govnih.gov Studies have demonstrated the effectiveness of Pteris vittata in reducing arsenic concentrations in contaminated groundwater. nih.gov Aquatic plants, including emerged, floating, and submerged species, have also been reported to accumulate arsenic in their biomass. tci-thaijo.org
Mechanisms involved in phytoremediation of arsenic include phytoextraction, where arsenic is accumulated in plant biomass, and phytostabilization, where arsenic is stabilized in the environment. mdpi.com Phytoextraction is often considered more efficient, but its effectiveness can be influenced by factors such as plant species, soil bioavailability, soil properties, and arsenic speciation. mdpi.com
To enhance the efficiency of phytoremediation, various strategies are being investigated, including microbe-assisted phytoremediation, intercropping and co-cultivation methods, and the application of nanotechnology (nano-phytoremediation). mdpi.com Microbial associations can improve plant growth, biomass, and arsenic accumulation efficiency. mdpi.com Nano-phytoremediation involves the use of nanoparticles to enhance plant tolerance to arsenic stress, improve growth, and increase arsenic accumulation. mdpi.com
Biological remediation, or bioremediation, utilizes the metabolic activities of microorganisms to remove, mobilize, or contain arsenic through processes such as sorption, biomethylation, complexation, coprecipitation, and oxidation-reduction. nih.govresearchgate.net Microorganisms can transform arsenic into less toxic forms or immobilize it through adsorption onto their cell walls. researchgate.net Biological oxidation, for example, can convert the more toxic arsenite (As(III)) to the less toxic arsenate (As(V)). researchgate.netiwaponline.com Biosorption, using microbial biomass, can be employed for arsenic removal from groundwater. researchgate.net
Bio-based nanomaterials are also emerging as promising solutions for arsenic remediation, offering eco-friendly and cost-effective options with high adsorption capabilities. mdpi.com These materials, derived from sources like agricultural bio-waste and algae, can effectively adsorb arsenic through various mechanisms. mdpi.com
Despite the potential of phytoremediation and bio-inorganic approaches, limitations such as the relatively slow speed of phytoremediation and the stress caused by arsenic toxicity to plants need to be addressed. mdpi.com Further research is needed to optimize these methods and overcome challenges for wider application. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Arsenic Pentoxide Speciation and Quantification
Chromatographic Techniques for Separation of Arsenic Species, Including Pentavalent Forms
Chromatographic methods play a vital role in arsenic speciation by separating different arsenic compounds based on their chemical properties before detection. This separation step is critical for accurate quantification of individual species, as the detector measures elemental arsenic, and without separation, the signal would represent the total arsenic concentration.
High-Performance Liquid Chromatography (HPLC) Coupled Systems for Arsenic Speciation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of arsenic species due to its ability to handle non-volatile compounds and provide accurate and reproducible results researchgate.nettandfonline.com. When coupled with sensitive detectors, HPLC becomes a powerful tool for arsenic speciation analysis researchgate.netnih.govnih.gov. HPLC coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most widely used method for determining arsenic species in various matrices, including biomedical samples nih.govnih.gov. This hyphenated technique combines the separation power of HPLC with the sensitivity and selectivity of ICP-MS researchgate.netnih.gov.
Different HPLC modes, such as reversed-phase, ion-pair, and ion-exchange chromatography, can be employed depending on the nature of the arsenic species being separated nih.govresearchgate.net. For instance, reversed-phase ion-pair chromatography and polymer-based or silica-based anion-exchange chromatography have been evaluated for the speciation of inorganic trivalent and pentavalent arsenic, as well as methylated species, in serum samples rsc.org.
Ion Exchange and Size Exclusion Chromatography for Analysis of Pentavalent Arsenic Compounds
Ion exchange chromatography is a prevalent separation technique in arsenic speciation analysis, particularly for separating inorganic arsenic species like arsenite (As(III)) and arsenate (As(V)) researchgate.nettandfonline.comnih.govresearchgate.net. Anion-exchange chromatography is frequently used, often employing columns like the PRP-X100, to separate As(III), As(V), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) researchgate.net. This method is effective for separating anionic arsenic species, with As(V) being successfully retained on strong base anion exchange resins researchgate.net. Cation exchange chromatography is used for the speciation of positively charged arsenic compounds rsc.org.
Size exclusion chromatography (SEC) separates molecules based on their size. This technique can be coupled with detectors like Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis and quantitative characterization of arsenic interactions with larger biomolecules such as peptides and proteins nih.gov. SEC can also offer complementary information regarding the nature of the central atom or elements bound to molecular structures when combined with ICP-MS analytik-jena.kr.
Spectrometric Detection Techniques for Total Arsenic and Speciated Analysis
Following chromatographic separation, spectrometric techniques are employed to detect and quantify the separated arsenic species. These detectors are element-specific, providing sensitivity and selectivity for arsenic analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Methods for Interference Mitigation
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and widely used detection technique for both total arsenic and speciated analysis researchgate.nettandfonline.comnih.govnih.govthermofisher.comactamedicamarisiensis.ronih.gov. It offers low detection limits and good sensitivity for trace element species nih.gov. ICP-MS is frequently coupled with HPLC for arsenic speciation researchgate.netnih.govnih.gov.
However, arsenic determination by ICP-MS can be affected by spectral and non-spectral interferences speciation.net. Polyatomic interferences, such as ⁴⁰Ar³⁵Cl⁺ and ³⁸Ar³⁷Cl⁺, can interfere with the detection of ⁷⁵As, particularly in samples with high chloride content speciation.netresearchgate.net. These interferences can be mitigated using high-resolution mass spectrometry or collision/reaction cell technology thermofisher.comspeciation.netresearchgate.net. Introducing gases like helium or hydrogen into a collision/reaction cell can reduce or eliminate chloride interferences researchgate.net. Non-spectral interferences, such as those caused by carbon and easily ionized elements like sodium and potassium, can also affect arsenic ionization in the plasma speciation.net. The presence of carbon can lead to signal enhancement, while easily ionized elements can suppress the signal speciation.net. Internal standardization, for example, using selenium, can be employed to correct for some of these non-spectral interferences speciation.net.
Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS) for Arsenic Determination
Atomic Absorption Spectrometry (AAS) is another common technique for measuring arsenic epa.govusda.govnih.gov. Hydride generation (HG) is often coupled with AAS (HG-AAS) to improve sensitivity by converting arsenic species into volatile arsines rsc.orgepa.govusda.govnih.govnii.ac.jpnih.gov. This technique is particularly useful for trace analysis and can minimize matrix interferences nih.govbcpublication.org. For total arsenic analysis using HG-AAS, it is crucial to reduce As(V) to As(III) before hydride generation nih.gov. Methods involving the addition of potassium iodide (KI) are used for this reduction nih.govoiv.int. Graphite (B72142) furnace AAS (GFAAS) is also used for arsenic determination, offering low quantification limits actamedicamarisiensis.ro.
Atomic Fluorescence Spectrometry (AFS) is a sensitive detection technique that can be coupled with hydride generation (HG-AFS) for arsenic determination nih.govbcpublication.orgresearchgate.netnih.govnih.govacs.org. HG-AFS offers advantages such as high sensitivity, low background noise, and a wide linear range nih.govbcpublication.org. It has been demonstrated to be more sensitive and precise than AAS for arsenic determination in some applications nih.gov. HG-AFS can achieve very low detection limits, making it suitable for trace analysis nih.govnih.gov.
Electrochemical Detection Methods, Including Anodic Stripping Voltammetry (ASV) for Arsenic(V)
Electrochemical methods, such as Anodic Stripping Voltammetry (ASV), offer cost-effective alternatives for arsenic determination, particularly for inorganic arsenic species google.comcmu.ac.thgoogle.com. ASV involves a preconcentration step where the analyte is deposited onto an electrode surface, followed by a stripping step where the deposited analyte is oxidized, and the resulting current is measured cmu.ac.thresearchgate.net. Gold electrodes are commonly used for ASV of arsenic due to the formation of a stable Au-As intermetallic compound, which enhances the preconcentration step google.comcmu.ac.thresearchgate.netnih.gov.
ASV can be used for the detection of both As(III) and As(V) researchgate.netnih.gov. For As(V), a reduction step to As(III) is often necessary before deposition and stripping researchgate.net. While ASV with gold electrodes is sensitive, it can be subject to interferences from other metals google.com. Methods involving gold nanoparticle-modified electrodes have been developed to improve sensitivity google.comcmu.ac.thnih.gov. Combining ASV with separation techniques like anion exchange chromatography can enhance selectivity and sensitivity for inorganic arsenic determination cmu.ac.th.
Sample Preparation and Digestion Protocols for Accurate Arsenic Pentoxide Analysis in Diverse Matrices
Accurate determination of arsenic, including this compound, in various matrices necessitates effective sample preparation and digestion protocols. The goal is to ensure complete recovery of arsenic species and, for total arsenic analysis, to convert all forms into a single, measurable species, typically an inorganic form. cdc.govnih.gov The choice of method depends heavily on the sample matrix and the specific arsenic species of interest (speciation vs. total arsenic). mdpi.comrsc.org
For the analysis of total arsenic in biological and environmental samples, wet digestion with strong oxidizing acids is a common approach. cdc.govnih.govtandfonline.com Mixtures of nitric acid (HNO₃), sulfuric acid (H₂SO₄), and/or perchloric acid (HClO₄) are frequently used to break down organic matrices and oxidize arsenic species to the pentavalent state (As(V)). cdc.govnih.govtandfonline.com An improved wet digestion procedure for total arsenic in biological samples involves wet digestion with HNO₃, H₂SO₄, and K₂Cr₂O₇, followed by reduction to arsenic(III) with NaI and subsequent hydride generation for detection. nih.govosti.gov This method has shown good recovery (92-105%) for various arsenic species, including dimethylarsinic acid (DMAA), in matrices like water, urine, feces, and whole blood. nih.govosti.gov
Microwave-assisted digestion (MAD) is another technique employed, utilizing harsh oxidation conditions in conjunction with microwave heating. nih.govnih.gov This method can offer high recovery, although ensuring complete oxidation is critical but not always consistently performed. nih.govnih.gov For solid samples like soil and sediment, aqua regia microwave digestion is used for the determination of pseudo total arsenic, involving digestion with a mixture of concentrated nitric and hydrochloric acids. analytik-jena.com
When speciation analysis is required, the sample preparation methods are designed to extract arsenic species without altering their chemical form. nih.govresearchgate.net This often involves milder extraction techniques compared to those used for total arsenic. For solid samples such as seafood, extraction with mixtures of organic solvents (alcohols or chloroform) and water can be used to isolate water-soluble or polar organic arsenic compounds. cdc.gov Enzymatic digestion using enzymes like trypsin has also been applied to extract arsenic compounds from seafood samples. cdc.govnih.gov For plant samples, mild extractants like methanol, water, or methanol/water mixtures are used, often with sonication or microwave assistance, aiming for high extraction efficiency without species interconversion. researchgate.net The stability of arsenic species during sample preparation, storage, and analysis is a critical concern, with factors like microbial activity, temperature, container material, light, and pH needing careful control. researchgate.net
Different matrices present unique challenges for sample preparation. For instance, in biological samples, methods need to account for the complex organic matrix. cdc.govnih.gov In environmental samples like soil and sediment, the binding of arsenic to mineral components affects extraction efficiency, necessitating the evaluation of different extractants. analytik-jena.com Mild methods may extract only a small percentage of arsenic from soil, while others show higher, albeit variable, efficiency depending on the matrix. analytik-jena.com
Table 1 summarizes some common digestion and extraction methods used for arsenic analysis in diverse matrices.
| Matrix | Purpose | Method | Key Reagents/Techniques | Notes | Source |
| Biological Samples | Total Arsenic | Wet Digestion | HNO₃, H₂SO₄, HClO₄, K₂Cr₂O₇ | Converts organic species to inorganic arsenic. cdc.govnih.govtandfonline.comnih.govosti.gov | cdc.govnih.govtandfonline.comnih.govosti.gov |
| Biological Samples | Total Arsenic | Microwave-Assisted Digestion (MAD) | Harsh oxidation conditions | Can offer high recovery; completeness of oxidation is important. nih.govnih.gov | nih.govnih.gov |
| Biological Samples | Speciation | Organic Solvent/Water Extraction | Alcohols, Chloroform, Water | Extracts water-soluble/polar organic species. cdc.gov | cdc.gov |
| Biological Samples | Speciation | Enzymatic Digestion | Trypsin | Extracts arsenic compounds from matrices like seafood. cdc.govnih.gov | cdc.govnih.gov |
| Environmental Samples | Total Arsenic | Wet Digestion | HNO₃, H₂SO₄, HClO₄ | Common for various environmental matrices. nih.gov | nih.gov |
| Environmental Samples | Pseudo Total As | Aqua Regia Microwave Digestion | HNO₃, HCl | Used for soil and sediment samples. analytik-jena.com | analytik-jena.com |
| Environmental Samples | Speciation | Mild Extraction (e.g., Methanol/Water, Phosphoric Acid/Ascorbic Acid) | Methanol, Water, H₃PO₄, Ascorbic Acid | Aims to extract species without alteration; efficiency varies by matrix. analytik-jena.comresearchgate.net | analytik-jena.comresearchgate.net |
| Air Particulate Matter | Total Inorganic As | Acid Extraction | Acid (e.g., Nitric Acid) | Standard method after collection on filters. cdc.gov | cdc.gov |
| Food Matrices | Inorganic Arsenic | Acidic Hydrolysis, Extraction, Back-extraction | HCl, N₂H₄/HBr, CHCl₃, HNO₃ | Optimized for inorganic arsenic determination. analis.com.my | analis.com.my |
Development of Hyphenated Techniques for Comprehensive Arsenic Speciation and Quantification
The accurate and comprehensive speciation and quantification of arsenic compounds, including those related to this compound, rely heavily on the development and application of hyphenated techniques. These techniques combine a separation method with a sensitive and selective detection method, allowing for the separation of individual arsenic species before their detection and quantification. nih.govmdpi.comnih.govsemanticscholar.org
Chromatographic methods are widely used for the separation of arsenic species. High Performance Liquid Chromatography (HPLC) is a predominant technique due to its ability to separate a variety of arsenic compounds based on their physico-chemical properties like polarity, charge, and size. mdpi.comcdc.govrsc.orgnih.govnih.govthermofisher.comanu.edu.aursc.orgresearchgate.net Ion-exchange chromatography is particularly common for separating ionic arsenic species nih.govsemanticscholar.orgrsc.org, while reversed-phase chromatography, often with ion-pairing reagents, is used for both ionic and neutral species. rsc.org Gas Chromatography (GC) is another separation technique, typically used after derivatization of the arsenic species to make them volatile. nih.govthermofisher.comanu.edu.auresearchgate.net Capillary Electrophoresis (CE) is also employed for separation. mdpi.comthermofisher.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most commonly coupled detection technique for arsenic speciation due to its high sensitivity, low detection limits, wide linear range, and element-specific detection. nih.govmdpi.comnih.govnih.govsemanticscholar.orgthermofisher.comanu.edu.aursc.orgresearchgate.net The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is considered a gold standard for comprehensive arsenic speciation. rsc.orgnih.govresearchgate.net This combination allows for the separation of multiple arsenic species in a single run and their subsequent detection at very low concentrations. nih.govthermofisher.com Sector Field ICP-MS, with its high mass resolution and sensitivity, offers even lower detection limits for arsenic species compared to quadrupole-based ICP-MS. thermofisher.com
Other atomic spectrometry techniques are also coupled with separation methods. Hydride Generation (HG), which converts arsenic species into volatile arsines, is frequently coupled with Atomic Absorption Spectrometry (AAS) or Atomic Fluorescence Spectrometry (AFS). nih.govcdc.govnih.govrsc.orgnih.govtandfonline.comnih.gov HPLC-HG-AAS and HPLC-HG-AFS are established hyphenated techniques for the determination of inorganic arsenic and its metabolites. nih.govrsc.org These methods, particularly HG-AFS, can offer high sensitivity. cdc.gov
Mass spectrometry detectors with soft ionization techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can be coupled with chromatographic methods (e.g., HPLC-ESI-MS) to provide structural information about arsenic species, aiding in the identification of unknown compounds. nih.govnih.govsemanticscholar.organu.edu.au ICP-MS/MS (tandem mass spectrometry) is also used to minimize interferences and improve accuracy in complex matrices. mdpi.com
The development of hyphenated techniques has significantly advanced arsenic speciation analysis, allowing for the determination of various inorganic and organic arsenic species in diverse matrices like environmental samples, biological fluids and tissues, and food. nih.govmdpi.comrsc.orgnih.govnih.govsemanticscholar.org While these techniques offer high sensitivity and detailed information, they can be expensive and require specialized expertise. semanticscholar.org Ongoing research continues to focus on improving sensitivity, reducing interferences, and developing more accessible and high-throughput methods for arsenic speciation. nih.govmdpi.comcdc.govrsc.org
Table 2 presents some common hyphenated techniques used for arsenic speciation and quantification.
| Separation Technique | Detection Technique | Hyphenated Technique | Key Applications | Advantages | Source |
| HPLC | ICP-MS | HPLC-ICP-MS | Comprehensive arsenic speciation in environmental, biological, and food samples. rsc.orgnih.govthermofisher.comresearchgate.net | High sensitivity, low detection limits, element-specific detection. nih.govmdpi.comnih.gov | nih.govmdpi.comrsc.orgnih.govthermofisher.comresearchgate.net |
| HPLC | HG-AAS | HPLC-HG-AAS | Inorganic arsenic and metabolite determination in urine. nih.govrsc.org | Established method, can be sensitive. nih.govrsc.org | nih.govrsc.org |
| HPLC | HG-AFS | HPLC-HG-AFS | Arsenic speciation in air particulate matter, high sensitivity. thermofisher.comtandfonline.comnih.gov | High sensitivity, good for specific species. thermofisher.comtandfonline.comnih.gov | thermofisher.comtandfonline.comnih.gov |
| GC | ICP-MS | GC-ICP-MS | Speciation of volatile or derivatized arsenic species. nih.govthermofisher.comanu.edu.au | Suitable for volatile compounds. nih.govthermofisher.comanu.edu.au | nih.govthermofisher.comanu.edu.au |
| GC | MS | GC-MS | Can provide structural information after derivatization. anu.edu.auresearchgate.net | Structural elucidation capabilities. anu.edu.auresearchgate.net | anu.edu.auresearchgate.net |
| CE | ICP-MS | CE-ICP-MS | Arsenic speciation. mdpi.comthermofisher.com | Alternative separation method. mdpi.comthermofisher.com | mdpi.comthermofisher.com |
| IC | ICP-MS | IC-ICP-MS | Speciation of ionic arsenic species. analytik-jena.comnih.govsemanticscholar.org | Effective for charged species. analytik-jena.comnih.govsemanticscholar.org | analytik-jena.comnih.govsemanticscholar.org |
| HPLC | ESI-MS | HPLC-ESI-MS | Structural information and speciation. nih.govnih.govsemanticscholar.org | Provides molecular information. nih.govnih.govsemanticscholar.org | nih.govnih.govsemanticscholar.org |
Q & A
Basic: What are the critical safety protocols for handling arsenic pentoxide in laboratory settings?
Answer:
this compound (As₂O₅) is a confirmed carcinogen (Group 1, IARC) and requires stringent safety measures:
- Containment : Use fume hoods with local exhaust ventilation and establish regulated zones for handling .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved N95/P100 respirators) .
- Decontamination : Immediate showering after exposure, dedicated laundering of contaminated clothing, and prohibition of eating/drinking in labs .
- Waste Management : Use wet methods or HEPA-filter vacuums for cleanup to avoid aerosolization .
Basic: What synthetic methods are used to produce high-purity this compound for research?
Answer:
The primary method involves oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃):
- Procedure : Digest As₂O₃ with HNO₃ under controlled heating (≤160°C) to prevent over-oxidation. The product is recrystallized to remove residual acids .
- Purity Challenges : Hydration states (e.g., 3As₂O₅·5H₂O) can form; anhydrous As₂O₅ is obtained by dehydrating at 220°C in inert atmospheres .
Basic: How can this compound be quantified in aqueous solutions, and what analytical interferences arise?
Answer:
- Spectrophotometry : Use silver diethyldithiocarbamate (Ag-DDC) to form a red complex measurable at 520 nm .
- Interference Sources : Sulfate ions (≥2,000 ppm) and organic reducing agents (e.g., glucose) can alter arsenic speciation or precipitate arsenates .
- Mitigation : Pre-treat samples with HNO₃ digestion to oxidize As(III) to As(V) and filter sulfates .
Advanced: How does thermal decomposition of this compound affect experimental reproducibility in high-temperature studies?
Answer:
As₂O₅ decomposes above 315°C into As₂O₃ and O₂, complicating high-temperature applications:
- Mechanism : As₂O₅ → As₂O₃ + O₂ (gas). This is accelerated in reducing environments (e.g., presence of activated carbon) .
- Mitigation : Use inert atmospheres (e.g., helium) and monitor decomposition via thermogravimetry (TG) coupled with mass spectrometry (MS) .
Advanced: How can researchers minimize arsenic volatilization during solid-phase analysis?
Answer:
- Low-Temperature Techniques : Use vacuum-freeze drying instead of oven drying to prevent sublimation .
- Controlled Atmospheres : Conduct analyses in sealed systems with HEPA filters to capture airborne particulates .
- Alternative Methods : Substitute dry powder handling with pre-dissolved solutions to reduce aerosol risks .
Advanced: How do hydration states of this compound impact solubility discrepancies in literature?
Answer:
As₂O₅ is highly deliquescent, absorbing water to form hydrated species (e.g., H₃AsO₄). Reported solubility variations stem from:
- Hydration State : Anhydrous As₂O₅ (4.086 g/cm³) dissolves slower than hydrated forms (e.g., 3As₂O₅·5H₂O) .
- Standardization : Control humidity during experiments and report hydration status explicitly .
Basic: What physicochemical properties of this compound influence its reactivity in synthesis?
Answer:
- Deliquescence : Rapid water absorption forms arsenic acid (H₃AsO₄), enabling acid-catalyzed reactions .
- Thermal Instability : Decomposes above 315°C, limiting high-temperature applications .
- Redox Activity : Strong oxidizer; reacts violently with metals (e.g., aluminum) and reducing agents (e.g., glucose) .
Advanced: How does this compound interact with co-existing ions in wastewater treatment studies?
Answer:
In synthetic wastewater (e.g., sulfate-rich systems):
- Co-Precipitation : Arsenate (AsO₄³⁻) competes with sulfate (SO₄²⁻) for adsorption sites on metal hydroxides, reducing removal efficiency .
- Mitigation : Adjust pH to 4–6 to optimize arsenate adsorption over sulfates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
